molecular formula C8H8BrF2NO B13042793 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

Cat. No.: B13042793
M. Wt: 252.06 g/mol
InChI Key: TVRZNUSYJLKOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromo and difluoro groups in 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

2-amino-2-(4-bromo-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H8BrF2NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2

InChI Key

TVRZNUSYJLKOJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(CO)N)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.